REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].[CH:5](OCC)(OCC)OCC.[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([Br:22])=[N:20][CH:21]=1.C(O)(=O)C>CO.C(Cl)Cl>[Br:22][C:19]1[CH:18]=[CH:17][C:16]([N:15]2[CH:5]=[N:3][N:2]=[N:1]2)=[CH:21][N:20]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
241.6 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
511.8 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
before being evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting red/brown solid was partitioned between EtOAc (50 mL) and water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N HCl (2×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an amber solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |